
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one typically involves the reaction of thiophene-2-carboxaldehyde with pyrrolidine and a suitable ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. The compound may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, leading to increased levels of these chemicals in the brain. This action is thought to underlie its stimulant effects.
Comparison with Similar Compounds
Similar Compounds
Methylone: Another substituted cathinone with similar stimulant properties.
Methcathinone: Known for its psychoactive effects and structural similarity.
Ethylone: Shares a similar chemical structure and pharmacological profile.
Uniqueness
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other substituted cathinones
Properties
Molecular Formula |
C13H20ClNOS |
|---|---|
Molecular Weight |
273.82 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-1-thiophen-2-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c1-2-6-11(14-8-3-4-9-14)13(15)12-7-5-10-16-12;/h5,7,10-11H,2-4,6,8-9H2,1H3;1H |
InChI Key |
RURGIWIREJBFLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=CS1)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


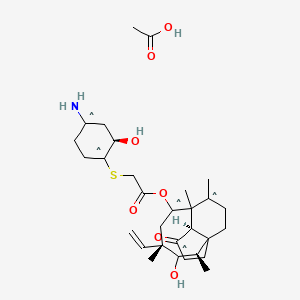
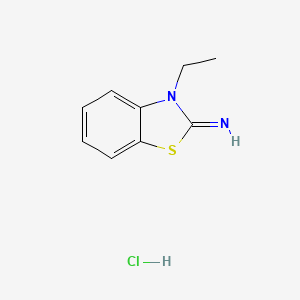
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12351191.png)
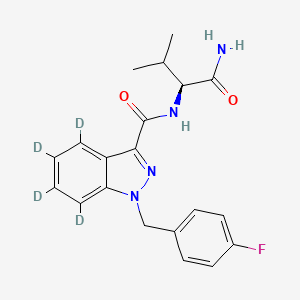
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12351195.png)

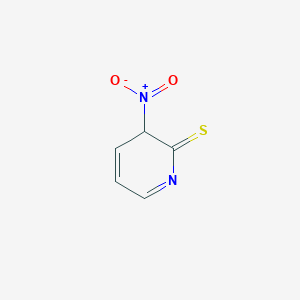
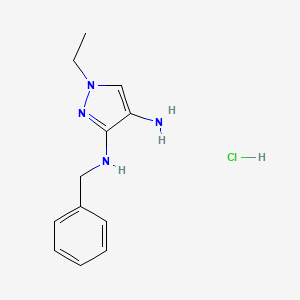



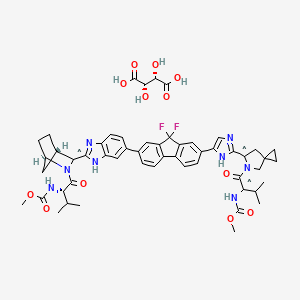
![[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12351239.png)
![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)
